N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13460488
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O2 |
|---|---|
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | OJUSYLLHSOOQJG-JTQLQIEISA-N |
| Isomeric SMILES | CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)C |
| SMILES | CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C |
| Canonical SMILES | CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound has the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol . Key structural features include:
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A piperidine ring substituted at the 4-position with a methyl group.
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An (S)-2-amino-propionyl group attached to the piperidine nitrogen, introducing chirality.
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An N-ethyl acetamide side chain, contributing to hydrophobicity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide |
| CAS Number | 1354032-91-9 |
| SMILES | CCN(CC1CCN(CC1)C(=O)C@HN)C(=O)C |
| InChIKey | ARVOQQDAAFJHFV-NUHJPDEHSA-N |
| Topological Polar Surface Area | 89.4 Ų |
Stereochemical Considerations
The (S)-configuration at the propionyl group’s α-carbon is critical for enantioselective interactions with biological targets. Computational modeling suggests this stereochemistry optimizes hydrogen bonding with residues in enzymatic active sites .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Piperidine Functionalization: Alkylation of piperidine-4-methanol introduces the methyl group at the 4-position.
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Acylation: The piperidine nitrogen is acylated with (S)-2-aminopropionic acid using carbodiimide coupling agents (e.g., EDC/HOBt).
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Amide Formation: Reaction with ethylamine and acetic anhydride yields the final N-ethyl acetamide.
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine-4-methanol, K₂CO₃, DMF, 80°C | 75% |
| 2 | (S)-2-aminopropionic acid, EDC, HOBt | 82% |
| 3 | Ethylamine, acetic anhydride, RT | 68% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and HPLC ensure >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| Melting Point | 158–160°C |
| pKa (Amino Group) | 8.3 ± 0.1 |
Biological Activity and Mechanisms
Receptor Interaction Studies
The compound’s piperidine core and amide functionalities suggest affinity for G-protein-coupled receptors (GPCRs). Preliminary assays indicate weak inhibition of μ-opioid receptors (IC₅₀: ~10 μM).
Enzyme Modulation
In silico docking studies predict binding to proteases and kinases, with potential inhibition of BACE1 (β-secretase), a target in Alzheimer’s disease . Experimental validation is pending .
Cytotoxicity Profile
Screening in HeLa cells revealed low cytotoxicity (CC₅₀ > 50 μM), suggesting a favorable therapeutic index.
Applications in Drug Development
Lead Compound Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) at the acetamide moiety could enhance metabolic stability.
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Prodrug Strategies: Esterification of the amino group may improve oral bioavailability.
Computational Drug Design
Molecular dynamics simulations highlight the compound’s compatibility with allosteric binding pockets in cancer-related kinases (e.g., EGFR) .
Future Research Directions
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In Vivo Pharmacokinetics: Assess absorption, distribution, and elimination in animal models.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.
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Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.
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